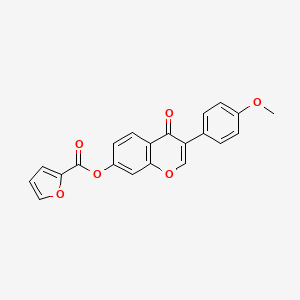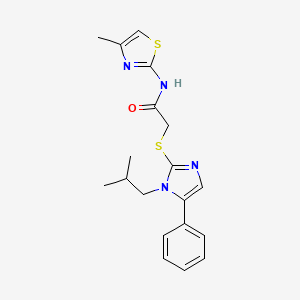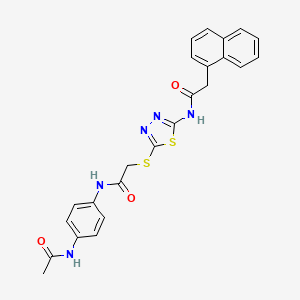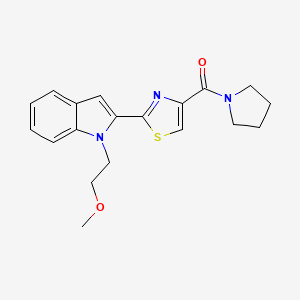
7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that features both naphthalene and morpholine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE typically involves the reaction of naphthalene derivatives with morpholine and carbonylating agents. One common method involves the use of 4-morpholinecarbonyl chloride as a starting material, which reacts with naphthalene derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the naphthalene ring.
科学的研究の応用
7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which 7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Naphthalen-2-yl morpholine-4-carboxylate: Shares the naphthalene and morpholine moieties but differs in the substitution pattern.
Morpholine-4-carbonyloxy derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
7-(MORPHOLINE-4-CARBONYLOXY)NAPHTHALEN-2-YL MORPHOLINE-4-CARBOXYLATE is unique due to its specific combination of naphthalene and morpholine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
[7-(morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-19(21-5-9-25-10-6-21)27-17-3-1-15-2-4-18(14-16(15)13-17)28-20(24)22-7-11-26-12-8-22/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMKQLONNYWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2717012.png)

![[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2717014.png)
![2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2717016.png)
![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2717019.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2717020.png)

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)
![1-[(3-Methoxyphenyl)methyl]piperidin-4-one](/img/structure/B2717025.png)

